molecular formula C8H7Br2NO B13927134 3-bromo-2-(bromomethyl)Benzamide

3-bromo-2-(bromomethyl)Benzamide

Cat. No.: B13927134
M. Wt: 292.95 g/mol
InChI Key: FEHSWKIXYTXEJI-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with bromine at the 3-position and a bromomethyl group (-CH₂Br) at the 2-position. The molecular formula is inferred as C₈H₇Br₂NO, with a molecular weight of ~293.96 g/mol. Brominated benzamides are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their reactivity in cross-coupling and functionalization reactions .

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)benzamide

InChI

InChI=1S/C8H7Br2NO/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H2,11,12)

InChI Key

FEHSWKIXYTXEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(bromomethyl)Benzamide typically involves the bromination of benzamide derivatives. One common method is the bromination of 2-(bromomethyl)benzamide using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 3-bromo-2-(bromomethyl)Benzamide may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes bromination, followed by amide formation and further bromination to achieve the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bromomethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
3-Bromo-2-(bromomethyl)benzamide C₈H₇Br₂NO 293.96 Br (C3), -CH₂Br (C2) N/A
3-Bromo-2-methylbenzamide C₈H₈BrNO 214.06 Br (C3), -CH₃ (C2) 919363-09-0
3-Bromo-N-(4-(thiazol-2-ylsulfamoyl)phenyl)benzamide C₁₆H₁₁BrN₃O₃S₂ 453.32 Br (C3), sulfamoyl-thiazole 313376-18-0
3-Bromo-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide C₂₁H₁₅BrN₃OS 444.34 Br (C3), thiazolopyridine 863593-64-0

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